molecular formula C7H13NO3 B3029033 N-(2,2-dimethoxyethyl)prop-2-enamide CAS No. 49707-23-5

N-(2,2-dimethoxyethyl)prop-2-enamide

Cat. No.: B3029033
CAS No.: 49707-23-5
M. Wt: 159.18 g/mol
InChI Key: CMMYGCUEJWTBCG-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)prop-2-enamide, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Plastics - Resins, Synthetic - Acrylic Resins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2,2-dimethoxyethyl)prop-2-enamide is an organic compound characterized by its unique molecular structure, which includes a prop-2-enamide functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and polymer science, due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, properties, and relevant research findings.

Chemical Formula : C₇H₁₃NO₃
Molecular Weight : 159.18 g/mol
Key Functional Groups : Prop-2-enamide, dimethoxyethyl

The synthesis of this compound can be achieved through various chemical methods. Commonly used starting materials include aminoacetaldehyde dimethyl acetal and methylamine. The reaction typically occurs in solvents such as methanol or chloroform under controlled heating conditions to facilitate the formation of the desired compound.

Biological Activity

While specific biological activities of this compound are not extensively documented, related compounds with similar structures often exhibit significant biological properties. The presence of the prop-2-enamide group suggests potential anti-inflammatory and antimicrobial activities.

Potential Biological Effects

  • Anti-inflammatory Activity : Compounds with acrylamide functionalities have been noted for their ability to modulate inflammatory pathways. This makes this compound a candidate for therapeutic applications in conditions characterized by inflammation.
  • Antimicrobial Properties : Similar amides have shown effectiveness against various microbial strains. Further studies are needed to confirm the antimicrobial efficacy of this specific compound.
  • Enzyme Interaction Studies : Preliminary research indicates that compounds like this compound may interact with enzymes involved in metabolic pathways, potentially influencing their activity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Features
N-(2,2-Dimethoxyethyl)acrylamideC₇H₁₃NO₃Contains an acrylamide moiety; used in polymers
N-(2-hydroxyethyl)prop-2-enamideC₇H₁₃NO₂Hydroxyl group enhances solubility
N,N-DimethylacrylamideC₇H₁₃NDimethyl substitution affects reactivity

This compound stands out due to its specific substitution pattern and potential for diverse chemical transformations compared to other similar compounds. Its distinctive dimethoxyethyl group may also influence solubility and reactivity profiles differently than those observed in other amides or acrylamides.

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging. However, several studies have explored its structural analogs and their biological effects:

  • Anti-inflammatory Studies : Analogous compounds have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound could possess similar properties.
  • Antimicrobial Research : Investigations into related amides have revealed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications for this compound in treating infections.
  • Polymer Science Applications : The compound's acrylamide structure allows it to be utilized in creating polymers with specific properties for biomedical applications .

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4-6(9)8-5-7(10-2)11-3/h4,7H,1,5H2,2-3H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMYGCUEJWTBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701045002
Record name N-(2,2-Dimethoxyethyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49707-23-5
Record name N-(2,2-Dimethoxyethyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49707-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,2-Dimethoxyethyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,2-dimethoxyethyl)prop-2-enamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.262
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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